molecular formula C10H17ClN4O B13535481 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

Cat. No.: B13535481
M. Wt: 244.72 g/mol
InChI Key: XQGICCFJAVQDSQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is a chemical compound with the molecular formula C9H15ClN4O. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, along with a butanamide chain that includes a methylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with appropriate butanamide derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a butanamide chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

4-(4-chloro-3-methylpyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C10H17ClN4O/c1-7-8(11)6-15(14-7)5-4-10(2,13-3)9(12)16/h6,13H,4-5H2,1-3H3,(H2,12,16)

InChI Key

XQGICCFJAVQDSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCC(C)(C(=O)N)NC

Origin of Product

United States

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